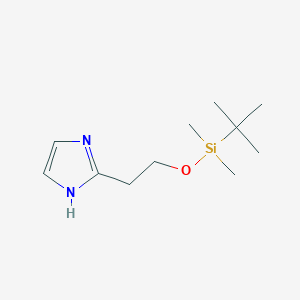
2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole is an organosilicon compound that features an imidazole ring substituted with a 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Formation of the Imidazole Ring: The protected intermediate is then reacted with an appropriate imidazole derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected imidazole derivatives.
Scientific Research Applications
2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The imidazole ring can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]thio]benzene
- 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanamine
Uniqueness
2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole is unique due to its specific structural features, including the imidazole ring and the silyl-protected ethyl group. These features confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H22N2OSi |
|---|---|
Molecular Weight |
226.39 g/mol |
IUPAC Name |
tert-butyl-[2-(1H-imidazol-2-yl)ethoxy]-dimethylsilane |
InChI |
InChI=1S/C11H22N2OSi/c1-11(2,3)15(4,5)14-9-6-10-12-7-8-13-10/h7-8H,6,9H2,1-5H3,(H,12,13) |
InChI Key |
DKXVCFIGFGGRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















